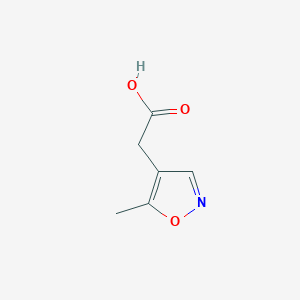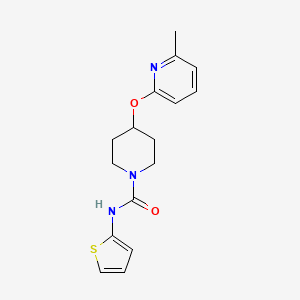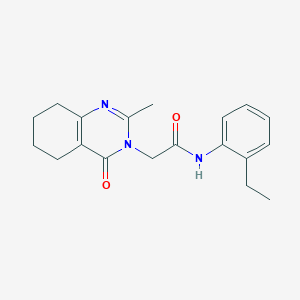![molecular formula C13H19N3O4 B2613819 tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate CAS No. 1693705-25-7](/img/structure/B2613819.png)
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1693705-25-7 . It has a molecular weight of 281.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis
The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Intermediate Applications
One significant area of application for tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate and its analogs is in synthetic chemistry, where these compounds serve as crucial intermediates. For instance, Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291). This method achieves a total yield of 81% through acylation, nucleophilic substitution, and reduction processes, showcasing the compound's role in facilitating efficient synthesis pathways (Zhao et al., 2017).
Furthermore, Wu's research (2011) illustrates the versatility of tert-butyl carbamates in chemical reactions. The study details the preparation of tert-butyl-(2-(2-hydroxy)ethyl)carbamate through the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps, underlining the compound's utility in synthesizing more complex molecules (Wu, 2011).
Crystallographic and Structural Studies
The compound and its derivatives have also been a subject of crystallographic and structural studies, providing insights into their molecular configurations. Kant et al. (2015) prepared and characterized (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, analyzing its crystal structure to understand the conformational dynamics of the molecule. This research contributes to the fundamental understanding of the compound's physical and chemical properties, essential for its application in material science and molecular engineering (Kant et al., 2015).
Catalytic and Chemical Transformations
Moreover, the catalytic properties of tert-butyl carbamate derivatives have been explored. Chankeshwara and Chakraborti (2006) demonstrated the efficiency of indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines, employing (Boc)2O under solvent-free conditions. This study reveals the compound's potential in enhancing reaction efficiencies and selectivity in the synthesis of N-tert-butyl-carbamates, highlighting its relevance in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBKTRXFDXOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)


![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)


![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)


![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

